![molecular formula C22H19Cl3S2 B14419905 1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene CAS No. 81269-09-2](/img/structure/B14419905.png)
1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene is an organic compound with a complex structure that includes benzene, benzylsulfanyl, and trichloromethyl groups
準備方法
The synthesis of 1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene typically involves multiple steps. One common method includes the reaction of benzyl mercaptan with trichloromethylbenzene under specific conditions. The reaction conditions often involve the use of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
化学反応の分析
1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.
科学的研究の応用
1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals or studying biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
作用機序
The mechanism of action of 1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with various enzymes or receptors, potentially inhibiting or activating specific biochemical pathways. The trichloromethyl group may also play a role in the compound’s reactivity and interaction with biological molecules .
類似化合物との比較
1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene can be compared with similar compounds such as:
1,4-Bis(trichloromethyl)benzene: This compound has a similar trichloromethyl group but lacks the benzylsulfanyl group, resulting in different chemical properties and reactivity.
Benzylsulfanylbenzene: This compound contains the benzylsulfanyl group but lacks the trichloromethyl group, leading to different applications and reactivity.
Trichloromethylbenzene: This compound contains only the trichloromethyl group, making it less complex and with different chemical behavior.
特性
CAS番号 |
81269-09-2 |
|---|---|
分子式 |
C22H19Cl3S2 |
分子量 |
453.9 g/mol |
IUPAC名 |
1-[bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene |
InChI |
InChI=1S/C22H19Cl3S2/c23-22(24,25)20-13-11-19(12-14-20)21(26-15-17-7-3-1-4-8-17)27-16-18-9-5-2-6-10-18/h1-14,21H,15-16H2 |
InChIキー |
USIDHRSKKDHIBL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CSC(C2=CC=C(C=C2)C(Cl)(Cl)Cl)SCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


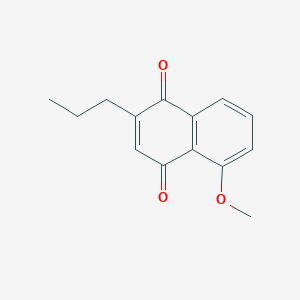
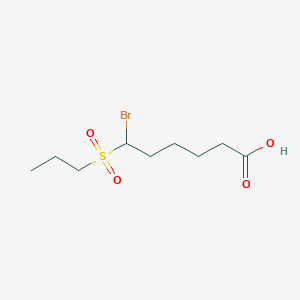
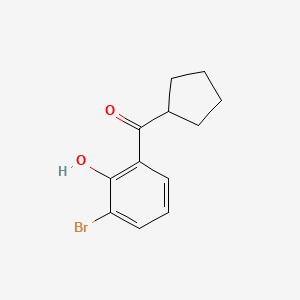
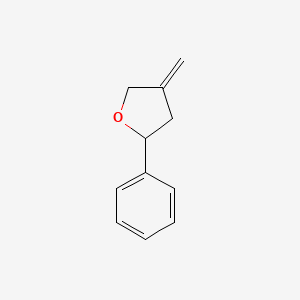
![2-{4-[3-(4-Methylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14419845.png)
![6-Oxo-3-(2-{4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14419851.png)
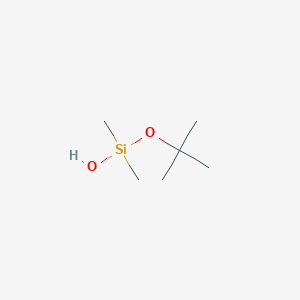

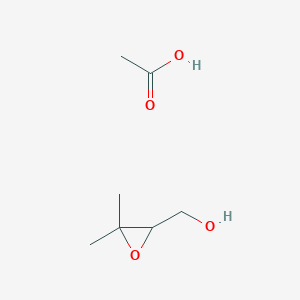

![3,5-Dichloro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B14419896.png)
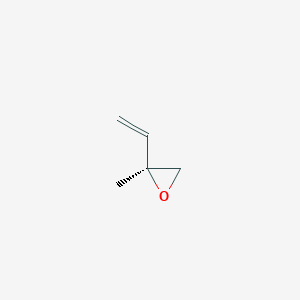
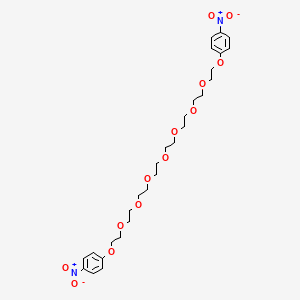
![Benzoic acid, 2-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(1-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]amino]-1,3,5-triazin-2-yl]amino]-5-sulfo-(sodium salt](/img/structure/B14419927.png)
